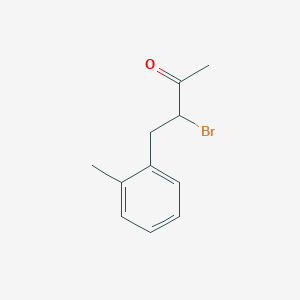
3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene: is an organic compound that belongs to the class of brominated alkenes This compound is characterized by the presence of a bromomethyl group attached to a butene backbone, with additional ethoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 4-ethoxy-3-methylbut-1-ene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium methoxide, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of ethers, alcohols, or amines depending on the nucleophile used.
Elimination: Formation of alkenes.
Oxidation: Formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicinal Chemistry: Explored for its potential use in drug discovery and development, particularly in the synthesis of compounds with therapeutic properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity can be exploited to introduce various functional groups into the molecule, thereby modifying its chemical and biological properties.
Comparison with Similar Compounds
3-(Bromomethyl)but-3-ene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
4-Bromo-3-methylbut-1-ene: Similar structure but without the ethoxy group, leading to different reactivity and applications.
3-(Chloromethyl)-4-ethoxy-3-methylbut-1-ene: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and reaction conditions.
Uniqueness: 3-(Bromomethyl)-4-ethoxy-3-methylbut-1-ene is unique due to the presence of both the bromomethyl and ethoxy groups, which provide a combination of reactivity and functionalization options not available in similar compounds. This makes it a valuable intermediate in organic synthesis and various research applications.
Properties
Molecular Formula |
C8H15BrO |
|---|---|
Molecular Weight |
207.11 g/mol |
IUPAC Name |
3-(bromomethyl)-4-ethoxy-3-methylbut-1-ene |
InChI |
InChI=1S/C8H15BrO/c1-4-8(3,6-9)7-10-5-2/h4H,1,5-7H2,2-3H3 |
InChI Key |
QLZKKJJCQYVUTK-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(C)(CBr)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


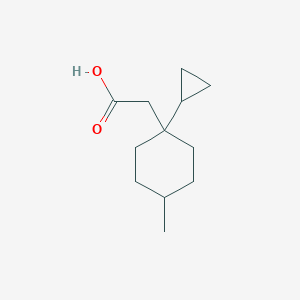
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol](/img/structure/B13194123.png)
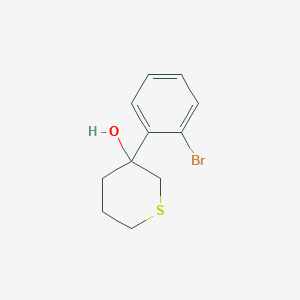
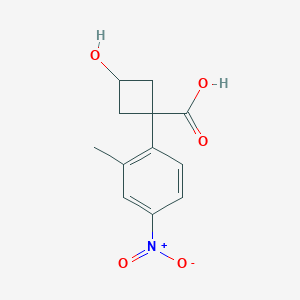
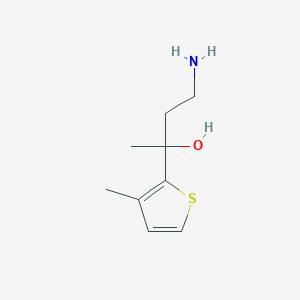
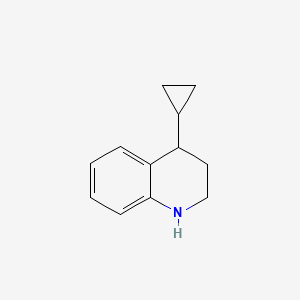
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13194151.png)
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13194156.png)
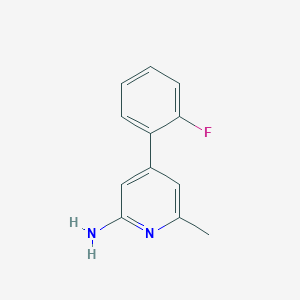
![tert-Butyl 6-(1-methyl-1H-pyrrol-2-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13194171.png)
![Bicyclo[2.2.2]oct-5-en-2-amine](/img/structure/B13194180.png)
![1-[Ethyl({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclopropane-1-carboxylic acid](/img/structure/B13194184.png)
